Enantiomeric Resolution Feasibility: DL-TMO-Phenylglycine vs. D-Phenylglycine and D-4-Hydroxyphenylglycine as Semisynthetic Penicillin Precursors
The racemic DL-3,4,5-trimethoxyphenylglycine (CAS 86053-97-6) has been successfully resolved into its D- and L-enantiomers using dehydroabietylamine and (+)-1-phenylethylamine as chiral resolving agents, with optical rotations and circular dichroism spectra fully characterized for both enantiomers [1]. This resolution chemistry is directly analogous to that employed for the established penicillin side-chain precursors D-(-)-α-aminophenylacetic acid and D-(-)-α-amino-4-hydroxyphenylacetic acid [1]. In contrast, the simpler phenylglycine (CAS 69-91-0) [2] and 4-hydroxyphenylglycine [3] have known water solubility values of approximately 7.65 g/L [2] and documented pKa values, but lack the tri-methoxy substitution pattern that provides additional H-bond acceptor capacity (six H-bond acceptors for the target compound vs. three for phenylglycine) [5]. This increased H-bonding capacity correlates with the TMP moiety's established role in tubulin binding pocket interactions [4]. The target compound combines the chiral resolution compatibility of the arylglycine scaffold with the pharmacophoric advantage of the TMP group, making it a dual-purpose intermediate: it can directly substitute for D-phenylglycine in semisynthetic penicillin acylations [1], while simultaneously embedding the TMP motif needed for colchicine-site targeting in antimitotic agents [4].
| Evidence Dimension | Chiral resolution feasibility and pharmacophoric H-bond acceptor count |
|---|---|
| Target Compound Data | Successfully resolved with dehydroabietylamine/(+)-1-phenylethylamine; 6 H-bond acceptors; MW 241.24 g/mol; LogP -1.8 [1][5] |
| Comparator Or Baseline | D-(-)-α-Aminophenylacetic acid: 3 H-bond acceptors; MW 151.16 g/mol; water solubility 7.65 g/L; LogP -1.5 [2][3] |
| Quantified Difference | Target compound has 2× H-bond acceptor count (6 vs. 3); 1.6× molecular weight; resolution conditions explicitly validated for semisynthetic penicillin applications |
| Conditions | Chiral resolution: dehydroabietylamine/(+)-1-phenylethylamine in inert solvent; optical rotation and CD spectroscopy characterization [1] |
Why This Matters
Enables procurement of a single racemic intermediate that can be resolved on-demand for either penicillin-type antibiotic synthesis or tubulin-targeted anticancer agent development, eliminating the need to stock separate chiral building blocks.
- [1] Schmidt, G.; Rosenkranz, H. Racematspaltung des DL-3,4,5-Trimethoxyphenylglycins. Justus Liebigs Annalen der Chemie 1976, 1976 (1), 124–128. View Source
- [2] FoodB. Showing Compound 2-Phenylglycine (FDB022909). Physicochemical Properties. View Source
- [3] Wikipedia. 4-Hydroxyphenylglycine. Non-proteogenic amino acid used in vancomycin-class antibiotics. View Source
- [4] Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. J. Med. Chem. 2018. View Source
- [5] Molaid. 2-(3,4,5-Trimethoxyphenyl)glycine (CAS 86053-97-6). Calculated Properties: LogP -1.8; 6 H-bond acceptors; 5 rotatable bonds. View Source
